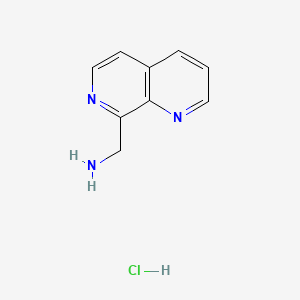
(1,7-Naphthyridin-8-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a naphthyridine ring, which is a fused bicyclic structure containing nitrogen atoms The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents
Preparation Methods
The synthesis of 1-(1,7-naphthyridin-8-yl)methanamine hydrochloride can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts.
Scientific Research Applications
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,7-naphthyridin-8-yl)methanamine hydrochloride involves its interaction with molecular targets such as bacterial DNA and enzymes. The compound can intercalate into the DNA structure, disrupting the replication process and leading to bacterial cell death . Additionally, it can inhibit the activity of certain enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its antibacterial properties and used in the development of fluoroquinolone antibiotics.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.
1,6-Naphthyridine: Used in the synthesis of metal complexes and has applications in materials science
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
1,7-naphthyridin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-6-8-9-7(3-5-11-8)2-1-4-12-9;/h1-5H,6,10H2;1H |
InChI Key |
KNCRRMHWZJNBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)CN)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



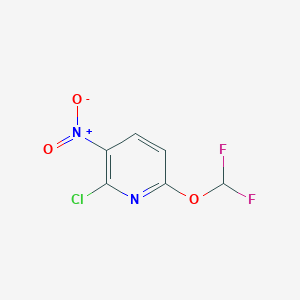
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
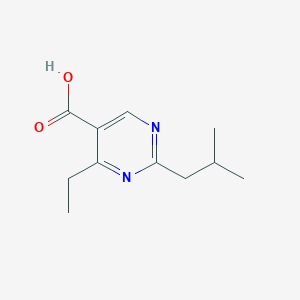
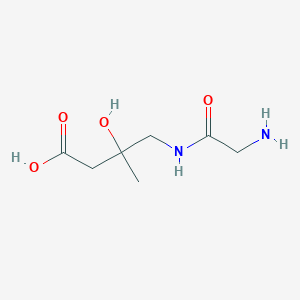


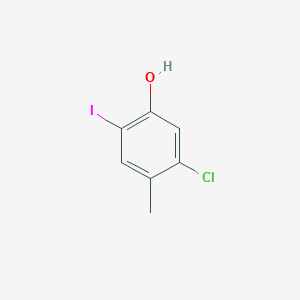


![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)
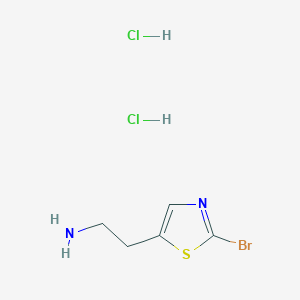
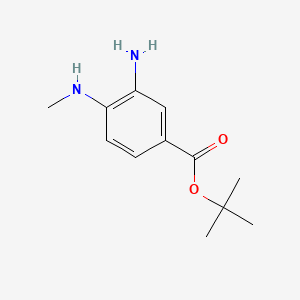
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
